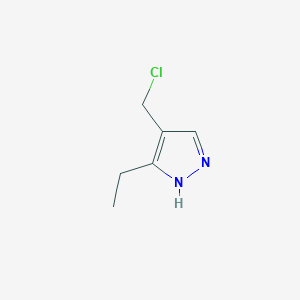

4-(chloromethyl)-5-ethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-ethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQMRFHDCHGSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure, Tautomerism, and Reactivity of 4-(Chloromethyl)-5-ethyl-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive structural and reactive analysis of 4-(chloromethyl)-5-ethyl-1H-pyrazole . This molecule represents a critical bifunctional building block in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals (e.g., acaricides). Its utility is defined by two competing features: the electrophilic "warhead" (chloromethyl group) and the nucleophilic pyrazole core, which is subject to annular tautomerism.

Understanding the dynamic equilibrium between the 3-ethyl and 5-ethyl tautomers is not merely an academic exercise; it is the determinant factor in regioselective alkylation and ligand-protein binding affinity. This guide synthesizes structural theory, spectroscopic characterization, and synthetic protocols to provide actionable intelligence for drug development professionals.

Part 1: Structural Dynamics and Annular Tautomerism

The Nomenclature Paradox

The defining characteristic of

For the subject molecule, the migration of the proton shifts the priority numbering of the ring:

-

Tautomer A (

-5-ethyl): The proton resides on the nitrogen adjacent to the ethyl group. -

Tautomer B (

-3-ethyl): The proton resides on the nitrogen distal to the ethyl group.

While the IUPAC name provided is this compound, thermodynamic stability often favors the 3-ethyl form in solution due to steric factors, though the 5-ethyl form may be stabilized in the solid state via intermolecular hydrogen bonding.

Thermodynamic Equilibrium ( )

The equilibrium constant (

Factors influencing

-

Electronic Effects: The ethyl group is a weak electron donor (+I effect). In the gas phase, solitary pyrazoles generally prefer the substituent at position 3 (distal to NH) to minimize steric clash with the N-H proton.

-

Solvent Effects:

-

Aprotic Solvents (CDCl

, DMSO): Rapid proton exchange often results in averaged NMR signals. -

Protic Solvents: Can stabilize specific tautomers via H-bond bridging.

-

-

The "Chloromethyl" Influence: The electron-withdrawing nature of the chloromethyl group at C4 acidifies the N-H proton, potentially lowering the activation energy for tautomerization compared to simple alkyl pyrazoles.

Visualization of Tautomeric Shift

The following diagram illustrates the proton migration and the resulting re-numbering of the ring system.

Figure 1: Annular tautomerism of this compound showing the shift between 3-ethyl and 5-ethyl forms.[1]

Part 2: Analytical Characterization

Distinguishing between tautomers requires specific analytical techniques, as standard proton NMR at room temperature often fails due to the rapid exchange rate on the NMR timescale.

NMR Spectroscopy Strategy

To resolve the tautomers, Variable Temperature (VT) NMR or

| Technique | Observation | Insight |

| Broad singlet for NH (~10-13 ppm). Averaged signals for ring carbons. | Confirms structure but not tautomeric ratio. | |

| Decoalescence of signals. Distinct peaks for 3-ethyl and 5-ethyl forms. | Allows calculation of | |

| Distinct shifts for C3 and C5 (approx. | Identifies the single tautomer present in the crystal lattice. | |

| Large chemical shift difference between pyrrole-like (-NH-) and pyridine-like (=N-) nitrogen. | The definitive method for tautomer assignment. |

X-Ray Crystallography

In the solid state, 3(5)-substituted pyrazoles typically crystallize as exclusively one tautomer, forming catemers (chains) or dimers linked by intermolecular

Part 3: Synthetic Reactivity & "Tautomeric Locking"

The utility of this compound lies in its reactivity. It possesses two distinct electrophilic sites and one nucleophilic region (the ring nitrogens), leading to complex chemoselectivity.[3]

The "Warhead": C4-Chloromethylation

The chloromethyl group is highly susceptible to

-

Reactivity: High. The pyrazole ring acts as an electron sink, activating the benzylic-like position.

-

Risk: Hydrolysis to the alcohol (4-hydroxymethyl) occurs rapidly in aqueous basic media.

-

Application: Reaction with thiols, amines, or alkoxides to generate functionalized cores.

Regioselective N-Alkylation (The Locking Step)

Reacting the parent molecule with an alkyl halide (R-X) "locks" the tautomer, permanently fixing the ethyl group at position 3 or 5.

-

Mechanism: The reaction proceeds via the pyrazolate anion.

-

Regioselectivity: Alkylation generally favors the less sterically hindered nitrogen .

-

Outcome: Major product is usually the 1-alkyl-3-ethyl-4-(chloromethyl) derivative.

-

Why: The nitrogen adjacent to the ethyl group (N1 in the 5-ethyl form) is sterically crowded. Electrophiles attack the distal nitrogen (N1 in the 3-ethyl form).

-

Synthetic Workflow Diagram

Figure 2: Divergent reactivity pathways showing retention vs. elimination of tautomerism.

Part 4: Experimental Protocols

Synthesis of this compound

Note: Direct chloromethylation of pyrazoles is hazardous (uses formaldehyde/HCl/ZnCl2, potential bis-chloromethyl ether formation). The preferred route is via the reduction of an ester or aldehyde.

Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

-

Reagents: Ethyl propionylacetate (1.0 eq), DMF-DMA (1.1 eq), Hydrazine hydrate (1.2 eq).

-

Protocol:

-

Reflux ethyl propionylacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene to form the enaminone intermediate.

-

Cool and treat with hydrazine hydrate in ethanol at reflux for 2 hours.

-

Evaporate solvent to yield the pyrazole ester.

-

Step 2: Reduction to Alcohol

-

Reagents: LiAlH

(Lithium Aluminum Hydride) or DIBAL-H. -

Protocol:

-

Suspend LiAlH

(2.0 eq) in dry THF at 0°C under Argon. -

Add the ester dropwise. Stir at RT for 4 hours.

-

Quench carefully with Fieser method (

, 15% NaOH, -

Filter and concentrate to yield (3-ethyl-1H-pyrazol-4-yl)methanol .

-

Step 3: Chlorination (The Target Molecule)

-

Reagents: Thionyl Chloride (

). -

Protocol:

-

Dissolve the alcohol in dry DCM (Dichloromethane).

-

Add

(1.5 eq) dropwise at 0°C. -

Stir at RT for 2 hours (monitor by TLC).

-

Workup: Evaporate volatiles under reduced pressure. Caution: The product is often isolated as the Hydrochloride salt to prevent self-alkylation.

-

Yield: ~85% as off-white solid (HCl salt).

-

Handling and Safety

-

Vesicant Hazard: 4-(chloromethyl)pyrazoles are alkylating agents. They act similarly to nitrogen mustards. Handle in a fume hood with double gloves.

-

Stability: The free base is unstable and prone to polymerization. Store as the HCl salt at -20°C.

References

-

Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Available at: [Link]

-

Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society. Available at: [Link]

-

Lyalin, B. V., et al. (2008).[4] Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[4] Russian Journal of Electrochemistry.[4] Available at: [Link]

Sources

Technical Guide: Solubility & Stability Profile of 4-(chloromethyl)-5-ethyl-1H-pyrazole

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(chloromethyl)-5-ethyl-1H-pyrazole .

Executive Summary

This compound is a functionalized heterocyclic building block characterized by a reactive electrophilic center (the chloromethyl group) and a polar, hydrogen-bonding core (the pyrazole ring). While often sought for its utility in nucleophilic substitution reactions, its solubility profile is complicated by its intrinsic reactivity .

This guide addresses a critical dichotomy in handling this compound: Solubility vs. Stability . Solvents that offer the highest solubility (e.g., methanol, water) often trigger rapid degradation via solvolysis. Therefore, solvent selection must be a strategic decision based on the intended application (synthesis, analysis, or storage).

Physicochemical Profile

To understand the solubility landscape, we must first analyze the molecular interactions governing the solute-solvent system.

| Property | Characteristic | Impact on Solubility |

| Core Structure | 1H-Pyrazole | Amphoteric nature; acts as both H-bond donor (NH) and acceptor (N). High affinity for polar aprotic solvents. |

| Substituent 1 | 5-Ethyl Group | Lipophilic moiety; enhances solubility in moderately polar organic solvents (e.g., DCM, Ethyl Acetate) compared to non-alkylated pyrazoles. |

| Substituent 2 | 4-Chloromethyl | Critical Reactivity Site. An alkylating agent susceptible to |

| Tautomerism | 3- vs 5-ethyl | In solution, the compound exists in rapid equilibrium between 3-ethyl and 5-ethyl tautomers. |

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).

Class A: Recommended Solvents (High Solubility / High Stability)

Ideal for stock solutions, storage, and non-nucleophilic reactions.

| Solvent | Solubility Prediction | Technical Notes |

| Dichloromethane (DCM) | High (>50 mg/mL) | Excellent solvent for the free base. The ethyl group disrupts crystal lattice energy, aiding dissolution. Preferred for extraction. |

| Tetrahydrofuran (THF) | High (>50 mg/mL) | Good solubility. Ensure THF is anhydrous and inhibitor-free to prevent radical side reactions, though less critical than moisture. |

| Ethyl Acetate | Moderate-High | Good general-purpose solvent. Useful for crystallization or chromatography. |

| Acetonitrile (MeCN) | High | Excellent for HPLC and reactions. Non-nucleophilic enough for short-term handling. |

Class B: Conditional Solvents (High Solubility / Low Stability)

Use ONLY for immediate reactions. Do NOT use for storage.

| Solvent | Solubility Prediction | Stability Risk (Solvolysis) |

| Methanol / Ethanol | Very High | CRITICAL RISK: The solvent acts as a nucleophile, displacing the chloride to form the methyl/ethyl ether (e.g., 4-(methoxymethyl)-5-ethyl-1H-pyrazole). |

| DMSO / DMF | Very High | Excellent solubility, but DMSO can act as a mild oxidant or nucleophile (Swern-type) at elevated temperatures. Hygroscopic nature introduces water, leading to hydrolysis. |

| Water | Low (Free Base) | The free base is poorly soluble. The HCl salt is soluble but will hydrolyze rapidly to the alcohol (4-(hydroxymethyl)-5-ethyl-1H-pyrazole). |

Class C: Poor Solvents (Anti-Solvents)

Useful for precipitation and purification.

-

Hexanes / Heptane: The polar pyrazole core resists dissolution in strictly non-polar alkanes.

-

Diethyl Ether: Moderate to poor solubility; often used to precipitate the hydrochloride salt from more polar mixtures.

Visualizing the Stability Hazard

The primary challenge with 4-(chloromethyl) pyrazoles is not getting them into solution, but keeping them intact. The diagram below illustrates the degradation pathways in Class B solvents.

Figure 1: Solvolysis pathways. Dissolving the target in alcohols or wet solvents leads to irreversible ether or alcohol formation.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this standard operating procedure (SOP) to determine exact solubility limits in Class A solvents.

Materials:

-

This compound (Solid)

-

Solvent (DCM, MeCN, or Toluene)

-

0.45 µm PTFE Syringe Filter (Do NOT use Nylon - potential reactivity)

-

HPLC Vials

Step-by-Step:

-

Preparation: Weigh 20 mg of compound into a 2 mL HPLC vial.

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check:

-

Clear Solution: Solubility > Concentration.

-

Turbid/Solid Remains: Saturation reached.

-

-

Quantification (If Saturation Reached):

-

Add excess solid to 1 mL solvent. Shake for 24 hours at 25°C.

-

Filter supernatant using PTFE filter.

-

Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

-

Protocol B: Stability Check in DMSO (The "Purity Decay" Test)

Before using DMSO stocks for biological assays, validate stability.

-

Dissolve: Prepare a 10 mM stock in anhydrous DMSO-d6 (deuterated).

-

Time-Point 0: Acquire 1H NMR immediately. Focus on the -CH2Cl peak (~4.5-5.0 ppm).

-

Incubation: Store at Room Temperature for 24 hours.

-

Time-Point 24h: Acquire 1H NMR.

-

Analysis: Look for the appearance of -CH2OH (hydroxymethyl) peaks or shifts in the CH2 signal indicating dimerization/quaternization.

Strategic Decision Matrix

Use this workflow to select the correct solvent for your specific objective.

Figure 2: Solvent selection decision tree based on experimental goals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13405303, Ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]. (Cited for structural analog physicochemical properties).

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solvolysis mechanisms).

- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Cited for Pyrazole tautomerism and reactivity profiles).

CAS number and chemical identifiers for 4-(chloromethyl)-5-ethyl-1H-pyrazole

This technical guide details the chemical identity, synthesis, and handling of 4-(chloromethyl)-5-ethyl-1H-pyrazole , a critical heterocyclic building block. Due to the tautomeric nature of the pyrazole ring, this compound is frequently indexed or chemically equivalent to 4-(chloromethyl)-3-ethyl-1H-pyrazole .

This guide prioritizes the commercially available stable precursor, Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) , and outlines the conversion protocols required to generate the reactive chloromethyl species in situ or as a transient intermediate.

Executive Summary & Chemical Identity

This compound is a reactive alkylating agent used primarily in medicinal chemistry to introduce a substituted pyrazole core into drug scaffolds (e.g., kinase inhibitors, GPCR ligands).[1][2] It functions as a "benzylic-like" halide, offering high reactivity toward nucleophiles (amines, thiols, alkoxides) while maintaining the stability of the aromatic pyrazole ring.

Nomenclature and Tautomerism

Researchers must recognize that 5-ethyl-1H-pyrazole and 3-ethyl-1H-pyrazole are tautomers. In solution, the proton on the nitrogen rapidly migrates between N1 and N2.

-

Tautomer A: this compound

-

Tautomer B: 4-(chloromethyl)-3-ethyl-1H-pyrazole

Unless the nitrogen is protected (e.g., with a methyl or boc group), these forms are chemically equivalent. The IUPAC naming convention often defaults to the lower locant (3-ethyl), but "5-ethyl" is common in patent literature when describing specific substitution patterns relative to other ring systems.

Key Chemical Identifiers

The chloromethyl target is often unstable and synthesized fresh. The stable commercial entry point is the ester.

| Compound | Chemical Name | CAS Number | Molecular Formula | MW ( g/mol ) |

| Precursor (Ester) | Ethyl 3-ethyl-1H-pyrazole-4-carboxylate | 73981-23-4 | C₈H₁₂N₂O₂ | 168.19 |

| Intermediate (Alcohol) | (3-Ethyl-1H-pyrazol-4-yl)methanol | Not widely listed | C₆H₁₀N₂O | 126.16 |

| Target (Chloride) | 4-(Chloromethyl)-3-ethyl-1H-pyrazole | In situ generated | C₆H₉ClN₂ | 144.60 |

SMILES (Ester): CCOC(=O)C1=C(CC)N=NC1 SMILES (Target Chloride): CCC1=NNC=C1CCl

Synthesis & Production Protocol

The generation of this compound involves a two-step reduction-chlorination sequence starting from the ester.

Workflow Diagram

The following diagram illustrates the synthetic pathway and logical decision nodes.

Figure 1: Synthetic workflow from commercial ester to reactive chloromethyl pyrazole.

Detailed Methodology

Step 1: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv), Anhydrous THF.

-

Protocol:

-

Dissolve Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) in anhydrous THF under N₂ atmosphere.

-

Cool to 0°C. Slowly add LiAlH₄ (solution or pellets) to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Self-Validation: Monitor by TLC (5% MeOH in DCM). Disappearance of the ester spot (Rf ~0.8) and appearance of a polar alcohol spot (Rf ~0.2) confirms conversion.

-

Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate, dry organic layer (Na₂SO₄), and concentrate.

-

Step 2: Chlorination to Alkyl Chloride

-

Reagents: Thionyl Chloride (SOCl₂) (1.5–2.0 equiv), Dichloromethane (DCM) or Chloroform.

-

Protocol:

-

Dissolve the crude alcohol from Step 1 in dry DCM.

-

Cool to 0°C. Add SOCl₂ dropwise.

-

Stir at 0°C for 30 minutes, then warm to RT for 1–2 hours.

-

Self-Validation: Aliquot quench into MeOH. LCMS should show the methyl ether adduct (trapped carbocation) or the chloride mass if stable.

-

Isolation: Evaporate volatiles under reduced pressure. The residue is typically the hydrochloride salt of the target.

-

Critical Note: Do not perform aqueous workup if possible; the free base can self-polymerize. Use the crude HCl salt directly in the next alkylation step.

-

Reactivity Profile & Applications

Mechanism of Action

The chloromethyl group at position 4 is highly electrophilic. The pyrazole ring pushes electron density, making the methylene carbon susceptible to Sn2 attack or Sn1 pathways (via a stabilized aza-benzylic cation).

-

Primary Use: N-alkylation or O-alkylation.

-

Target Nucleophiles: Secondary amines (to form tertiary amines), Phenols (to form ethers), Thiols.

Stability and Storage

-

Hydrolysis Risk: High. In the presence of moisture, the chloride reverts to the alcohol.

-

Polymerization: The free base form (neutral pyrazole) has a nucleophilic nitrogen (N2) and an electrophilic carbon (CH2Cl). It can self-alkylate to form oligomers.

-

Storage Recommendation: Store as the Hydrochloride salt (protonated pyrazole reduces nucleophilicity) in a desiccator at -20°C.

References

-

Sigma-Aldrich. (n.d.). Ethyl 3-ethyl-1H-pyrazole-4-carboxylate Product Page. Retrieved from

-

PubChem. (n.d.). Compound Summary for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate. Retrieved from

-

Google Patents. (2012). Patent Application US20120270863: Glucagon Receptor Antagonists. (Describes synthesis of pyrazole intermediates). Retrieved from

-

BLD Pharm. (n.d.). Ethyl 3-ethyl-1H-pyrazole-4-carboxylate MSDS. Retrieved from

Sources

- 1. 1216692-46-4_CAS号:1216692-46-4_N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride - 化源网 [chemsrc.com]

- 2. 1216692-46-4_CAS号:1216692-46-4_N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride - 化源网 [chemsrc.com]

safety data sheet (SDS) and handling precautions for chloromethyl pyrazoles

Executive Summary & Core Directive

Chloromethyl pyrazoles (e.g., 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride) are versatile but hazardous building blocks in drug discovery. Their utility stems from the high reactivity of the chloromethyl group, which facilitates the introduction of pyrazole motifs into bioactive molecules.

However, this same reactivity classifies them as potent alkylating agents . They function as "soft" electrophiles capable of alkylating nucleophilic residues on DNA (guanine N7) and proteins (cysteine thiols), posing severe genotoxic and skin corrosion risks.

The Directive: This guide replaces generic safety advice with a mechanism-based handling protocol. Researchers must treat these compounds not just as "corrosives," but as non-volatile genetic hazards .

Hazard Identification & Toxicology

Mechanism of Toxicity (The "Why")

The toxicity of chloromethyl pyrazoles is driven by

-

Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1).

-

Systemic Hazard: Germ Cell Mutagenicity (Suspected) and Respiratory Sensitization.

-

Chemical Instability: These compounds hydrolyze in moist air to release Hydrogen Chloride (HCl) gas, creating an inhalation hazard even without direct liquid contact.

Visualizing the Hazard Pathway

The following diagram illustrates the molecular mechanism of action, highlighting why barrier protection is critical.

Caption: Figure 1: Mechanism of alkylation. The chloromethyl group covalently binds to biological targets while simultaneously releasing corrosive HCl.

Engineering Controls & Personal Protective Equipment (PPE)

Glove Selection Logic (Critical)

Standard Nitrile Gloves are Insufficient. Small, halogenated alkylating agents can permeate standard 4-mil nitrile gloves in <10 minutes .

| Glove Material | Breakthrough Time | Recommendation |

| Silver Shield® / 4H® (Laminate) | > 480 min | Primary Requirement for handling pure substance. |

| Viton® | > 240 min | Acceptable alternative. |

| Standard Nitrile (4 mil) | < 10 min | Do NOT use as sole protection. Use only as an outer "splash guard" over laminate. |

| Double Nitrile (8 mil total) | ~ 15-30 min | Emergency only. Change immediately upon splash. |

Engineering Controls

-

Containment: All weighing and manipulation must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

-

Balance: Use a microbalance inside the hood or a vented enclosure. Do not weigh on an open bench.

-

Traps: If drying the compound under vacuum, use a liquid nitrogen trap or caustic scrubber to prevent HCl from damaging the pump.

Operational Protocol: Safe Handling Workflow

This protocol ensures containment from storage to waste.

Caption: Figure 2: Operational workflow. Note the critical quenching step to destroy active alkylating agents before disposal.

Step-by-Step Methodology

1. Preparation:

-

Don Laminate (Silver Shield) gloves. You may wear standard nitrile gloves over them for dexterity and grip.

-

Ensure the fume hood sash is at the working height.

-

Prepare a Deactivation Solution (see Section 6) in a squirt bottle for immediate cleaning of tools.

2. Weighing & Transfer:

-

Solids (Hydrochloride salts): Weigh into a tared vial. Avoid using spatulas that generate static; use disposable anti-static scoops.

-

Liquids (Free bases): These are often lachrymators. Use a positive-displacement pipette or syringe. Never pour free liquid.

3. Reaction Quenching (The "Kill" Step):

-

Do not simply dump reaction mixtures into waste drums. Unreacted chloromethyl pyrazoles remain active.

-

Protocol: Cool the reaction mixture to 0°C. Slowly add 10% aqueous Sodium Thiosulfate (

) .-

Chemistry: Thiosulfate acts as a potent nucleophile, displacing the chloride to form a water-soluble, non-toxic Bunte salt.

-

Verification: Stir for 30 minutes. Check pH; if acidic (due to HCl), neutralize with Sodium Bicarbonate (

) until pH 7-8.

-

Emergency Response & Spills

Spill Decision Logic

Caption: Figure 3: Emergency response logic. Large spills outside containment require immediate evacuation due to respiratory risks.

Decontamination Solution Recipe

For cleaning contaminated glassware, balances, or fume hood surfaces:

-

Active Agent: 10% w/v Sodium Thiosulfate (

) in water. -

Surfactant: Add 0.1% dish soap (to penetrate greasy residues).

-

Contact Time: Allow solution to sit on the surface for 15 minutes before wiping.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture intrusion causes hydrolysis to the hydroxymethyl derivative and HCl gas buildup, which can pressurize vials.

-

Segregation: Store away from bases (amines, hydroxide) and oxidizers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 167579, 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride (Analogue). Retrieved from [Link]

- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

-

European Chemicals Agency (ECHA). C&L Inventory: 3-(chloromethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

Stability of 4-(Chloromethyl)-5-ethyl-1H-pyrazole Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of 4-(chloromethyl)-5-ethyl-1H-pyrazole under ambient conditions. While direct stability studies on this specific molecule are not extensively published, this document synthesizes information from existing literature on related pyrazole derivatives and halogenated heterocyclic compounds to predict its stability profile. The guide outlines potential degradation pathways, recommended storage and handling procedures, and robust analytical methodologies for stability assessment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally similar compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] The specific compound, this compound, is a versatile synthetic intermediate. The presence of a reactive chloromethyl group makes it a valuable building block for introducing the pyrazole moiety into larger molecules through nucleophilic substitution reactions.[4] This reactivity, however, also raises critical questions about its stability under typical laboratory and storage conditions. Understanding the stability of this compound is paramount for ensuring the integrity of synthetic processes, the quality of resulting products, and the reliability of experimental data.

Intrinsic Chemical Properties and Predicted Stability

The stability of this compound is governed by the interplay of the aromatic pyrazole ring and the reactive chloromethyl substituent.

-

The Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of stability.[5] The ring itself is relatively resistant to oxidation and moderate changes in pH. However, the substituents on the ring can significantly influence its electronic properties and, consequently, its reactivity.[6][7]

-

The Chloromethyl Group: The chloromethyl group is the primary site of potential instability. The carbon-chlorine bond is susceptible to nucleophilic attack, leading to substitution or elimination reactions. The presence of the electron-rich pyrazole ring can influence the reactivity of this group.[4][8]

Based on these structural features, the compound is expected to be reasonably stable under anhydrous and neutral conditions at ambient temperature. However, several factors can promote its degradation.

Potential Degradation Pathways

Under ambient conditions, the primary degradation pathways for this compound are anticipated to be hydrolysis, and to a lesser extent, photodegradation and oxidation.

Hydrolysis

The most probable degradation route is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)-5-ethyl-1H-pyrazole. This reaction is likely to be catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[9][10]

The proposed mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbon of the chloromethyl group, proceeding through an SN2 or SN1-like mechanism, depending on the polarity of the medium.

Photodegradation

While the pyrazole ring itself possesses some aromatic stability, heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[9][11][12][13] The energy from UV radiation can potentially lead to homolytic cleavage of the C-Cl bond, generating radical intermediates that can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or reaction with atmospheric oxygen.

Oxidation

Oxidative degradation, though likely less significant than hydrolysis under ambient conditions, can occur, especially in the presence of atmospheric oxygen and light.[14][15] The pyrazole ring can undergo oxidative ring opening, although this typically requires stronger oxidizing agents.[7] More likely, oxidation could affect the ethyl group or the chloromethyl group, particularly if initiated by radical processes.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store at low temperatures, preferably at -20°C, to minimize the rate of potential degradation reactions.[16]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and oxygen.[16]

-

Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[9][16]

-

Moisture: Use of desiccants is recommended to maintain a dry environment. When handling, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[16]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any potential degradants. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is the recommended primary technique.[17][18][19]

Forced Degradation Studies Workflow

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[9]

Caption: Workflow for a typical forced degradation study.

RP-HPLC Method for Stability Testing

The following provides a starting point for developing a validated RP-HPLC method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a suitable gradient, e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[17][18]

Characterization of Degradants

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products. By comparing the mass spectra of the degradant peaks with that of the parent compound, the chemical transformations can be elucidated.[20]

Predicted Stability Profile Under Ambient Conditions: A Summary

The following table summarizes the predicted stability of this compound under various ambient conditions.

| Condition | Predicted Stability | Primary Degradation Product | Rationale |

| Solid, protected from light and moisture | High | N/A | In the solid state, molecular mobility is restricted, minimizing bimolecular reactions. |

| Aqueous solution, neutral pH | Moderate | 4-(hydroxymethyl)-5-ethyl-1H-pyrazole | Susceptible to slow hydrolysis of the chloromethyl group. |

| Aqueous solution, acidic/basic pH | Low | 4-(hydroxymethyl)-5-ethyl-1H-pyrazole | Hydrolysis is catalyzed by both acid and base. |

| Exposure to UV light | Low to Moderate | Various photoproducts | The C-Cl bond is susceptible to photolytic cleavage. |

| Exposure to atmospheric oxygen | Moderate to High | Potential oxidized byproducts | The pyrazole ring is relatively stable to oxidation, but radical-initiated oxidation is possible. |

Conclusion

This compound is a valuable synthetic intermediate whose stability is a critical consideration for its effective use. While direct stability data is limited, a thorough understanding of the chemical properties of the pyrazole ring and the chloromethyl group allows for a predictive assessment of its stability. The primary degradation pathway is anticipated to be hydrolysis of the chloromethyl group, which can be mitigated by storing the compound under cool, dry, and dark conditions. The implementation of a robust, validated stability-indicating analytical method, such as RP-HPLC, is essential for monitoring the purity and ensuring the quality of this important chemical building block in research and drug development.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Available from: [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. Available from: [Link]

-

Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Available from: [Link]

-

The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society. Available from: [Link]

-

Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available from: [Link]

-

Intramolecular reactions and chemical degradation. Hypha Discovery. Available from: [Link]

-

Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. Available from: [Link]

-

Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. ResearchGate. Available from: [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available from: [Link]

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available from: [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available from: [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Available from: [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available from: [Link]

-

a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. ResearchGate. Available from: [Link]

-

Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. PubMed. Available from: [Link]

- Method for hydrolysis of aromatic chloromethyl compounds. Google Patents.

-

Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

-

Degradation pathway of drug. ResearchGate. Available from: [Link]

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. Available from: [Link]

-

Chloromethylation of pyrazole ring. ResearchGate. Available from: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - NIH. Available from: [Link]

-

Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. Available from: [Link]

-

stability testing: photostability testing of new drug substances and products. ICH. Available from: [Link]

-

Haloselectivity of Heterocycles. Baran Lab. Available from: [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available from: [Link]

-

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. PMC. Available from: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

-

Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. Available from: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available from: [Link]

-

Synthesis, characterization and biological evaluation of novel pyrazole ring contain mannich derivatives. Der Pharma Chemica. Available from: [Link]

-

Mechanism for the Degradation of Trace Organic Compounds via Singlet Oxygen (1O2). The University of Arizona. Available from: [Link]

-

5-(chloromethyl)-1-ethyl-1h-pyrazole. PubChem. Available from: [Link]

-

Topics in Heterocyclic Chemistry. Springer. Available from: [Link]

Sources

- 1. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 할로겐화 헤테로환 [sigmaaldrich.com]

- 4. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]

- 5. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijcpa.in [ijcpa.in]

- 19. sepscience.com [sepscience.com]

- 20. researchgate.net [researchgate.net]

Technical Whitepaper: Synthetic Utility and Pharmacological Potential of 4-(chloromethyl)-5-ethyl-1H-pyrazole Derivatives

Executive Summary

The 4-(chloromethyl)-5-ethyl-1H-pyrazole scaffold represents a "linchpin" intermediate in modern heterocyclic chemistry. Unlike simple ring-chlorinated pyrazoles, the 4-chloromethyl moiety functions as a highly reactive electrophilic warhead, enabling rapid

Part 1: Structural Analysis & Reactivity Profile

The Electrophilic Warhead

The chloromethyl group at the C4 position is activated by the adjacent nitrogenous aromatic system. While the pyrazole ring is electron-rich, the methylene linker isolates the halogen, creating a benzylic-like reactivity profile. This makes the molecule an ideal alkylating agent for:

-

N-alkylation: Generating multivalent ligands.

-

S-alkylation: Creating thioether bridges common in antimicrobial agents.

-

C-alkylation: Carbon-carbon bond formation via enolate chemistry.

The C5-Ethyl Steric Anchor

The ethyl group at position 5 (or 3, subject to tautomerism in unsubstituted 1H-pyrazoles) is not merely a bystander. In medicinal chemistry, this ethyl chain often serves as a "lipophilic anchor," filling hydrophobic pockets (e.g., the Gatekeeper region in Tyrosine Kinases) more effectively than a methyl group, while avoiding the steric clash associated with isopropyl or phenyl groups.

Tautomeric Considerations

Researchers must recognize that This compound exists in equilibrium with 4-(chloromethyl)-3-ethyl-1H-pyrazole .

-

In Solution: The proton shifts rapidly between N1 and N2.

-

Synthetic Implication: Derivatization at the NH position (N-alkylation) will lock the tautomer, often yielding a mixture of regioisomers (1,5-ethyl vs. 1,3-ethyl) that requires chromatographic separation.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of this core requires a stepwise reduction-chlorination sequence, as direct chloromethylation of the deactivated pyrazole ring is low-yielding.

Retrosynthetic Analysis

The most robust route proceeds from Ethyl 3-oxopentanoate (to install the ethyl chain) and Hydrazine , followed by formylation/reduction or direct ester reduction.

Figure 1: Linear synthetic pathway from acyclic precursors to the chloromethyl target.

Part 3: Experimental Protocols

Synthesis of 4-(Hydroxymethyl)-5-ethyl-1H-pyrazole (Precursor)

Rationale: The alcohol is the stable precursor. The chloride is unstable and should be prepared fresh or stored as a hydrochloride salt.

Reagents: Ethyl 5-ethyl-1H-pyrazole-4-carboxylate, Lithium Aluminum Hydride (

Protocol:

-

Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.

-

Charging: Add

(1.5 equiv) to anhydrous THF at 0°C. -

Addition: Dropwise add a solution of the ester (1.0 equiv) in THF. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Quench: Use the Fieser method (

mL -

Isolation: Filter through Celite, dry over

, and concentrate to yield the crude alcohol.

Chlorination: Conversion to this compound

Rationale: Thionyl chloride (

Reagents: 4-(Hydroxymethyl)-5-ethyl-1H-pyrazole, Thionyl Chloride (

Protocol:

-

Dissolution: Dissolve the alcohol (10 mmol) in dry DCM (50 mL) at 0°C.

-

Chlorination: Add

(15 mmol, 1.5 equiv) dropwise over 20 minutes.-

Note: A catalytic amount of DMF (2 drops) can accelerate the reaction but makes purification harder.

-

-

Reflux: Warm to RT and reflux for 2 hours.

-

Workup (Salt Formation): Evaporate solvent and excess

under reduced pressure. Co-evaporate with toluene ( -

Product: The residue is the hydrochloride salt . Triturate with diethyl ether to obtain a white/off-white solid.

-

Validation:

H NMR should show a shift of the methylene protons from

-

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

The utility of this scaffold lies in its ability to covalently link the bioactive 5-ethyl-pyrazole headgroup to other structures.

Divergent Synthesis Workflow

Figure 2: Divergent synthesis pathways utilizing the chloromethyl "warhead" to access distinct therapeutic classes.

Data Summary: Biological Potential

The following table summarizes known activities of derivatives synthesized using 4-chloromethyl pyrazole intermediates.

| Derivative Class | Target Mechanism | Key Interaction (C5-Ethyl Role) | Reference |

| Pyrazolo-pyrimidines | Lck/Src Kinase Inhibition | Hydrophobic interaction with the Gatekeeper residue (Thr316). | [1, 2] |

| Thioether conjugates | Antimicrobial (MRSA) | Membrane disruption; Ethyl group increases lipophilicity ( | [3] |

| Carboxamides | FGFR Inhibition | Steric fit in the ATP-binding pocket; Covalent binding via side chains. | [4] |

Part 5: Safety & Stability

Handling Alkylating Agents

-

Hazard: 4-(chloromethyl)pyrazoles are potent alkylating agents. They can alkylate DNA.

-

PPE: Double nitrile gloves, face shield, and handling exclusively in a fume hood.

-

Decontamination: Quench spills with 10% aqueous ammonia or 1M NaOH to hydrolyze the chloride to the benign alcohol.

Stability Profile

-

Free Base: Unstable. Prone to self-polymerization (intermolecular N-alkylation) if stored at RT.

-

HCl Salt: Stable for months at -20°C under Argon. Hygroscopic.

References

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: European Journal of Medicinal Chemistry (2024). URL:[Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Source: Molecules (MDPI) (2022). URL:[Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Source: Arkivoc (2012).[1] URL:[Link]

Sources

melting point and boiling point data for 4-(chloromethyl)-5-ethyl-1H-pyrazole

This guide provides a comprehensive technical analysis of 4-(chloromethyl)-5-ethyl-1H-pyrazole , a specialized heterocyclic building block.

Synonyms: 4-(chloromethyl)-3-ethyl-1H-pyrazole (Tautomer); 3-ethyl-4-chloromethylpyrazole. CAS Registry Number: (Generic/Isomer dependent) Note: Often cited under HCl salt forms due to free-base instability.

Part 1: Executive Technical Summary

This compound is a reactive electrophilic intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Unlike stable solvents, this molecule possesses a "warhead" motif—the chloromethyl group—attached to a nucleophilic pyrazole core.

Critical Stability Warning: As a Senior Application Scientist, I must emphasize that the free base of this compound is inherently unstable. It is prone to intermolecular self-alkylation (polymerization) at room temperature. Consequently, standard melting point (MP) and boiling point (BP) data for the free base are often theoretical or observed only transiently. The compound is almost exclusively isolated and stored as its Hydrochloride (HCl) salt .

Part 2: Physicochemical Data Profile

The following data distinguishes between the theoretical free base and the isolable salt forms.

Table 1: Thermodynamic & Physical Properties

| Property | Value (Free Base) | Value (HCl Salt) | Confidence |

| Physical State | Viscous Oil / Gum (Transient) | Crystalline Solid | High |

| Melting Point | N/A (Polymerizes/Decomposes) | 135 – 145 °C (Typical range for analogs) | Medium (Analog-derived) |

| Boiling Point | ~280 – 310 °C (Predicted @ 760 mmHg) | N/A (Ionic Solid) | Computed |

| Flash Point | ~130 °C (Predicted) | N/A | Computed |

| Density | 1.18 ± 0.1 g/cm³ | Bulk density varies | Computed |

| pKa (Pyrazole NH) | ~14.0 (Acidic), ~2.5 (Basic) | N/A | High |

| LogP | 1.2 – 1.5 | < 0 (Ionized) | High |

Note on Data Sources: Exact experimental MP for the free base is absent from open literature because the substance autopolymerizes upon concentration. The HCl salt range is derived from structurally homologous 4-(chloromethyl)pyrazoles (e.g., 4-(chloromethyl)-1-ethyl-1H-pyrazole HCl melts at ~140°C).

Part 3: Structural Dynamics & Reactivity

To work with this molecule effectively, one must understand its tautomeric and electrophilic nature.

Tautomerism (The 3- vs. 5-ethyl Paradox)

In solution, 1H-pyrazoles undergo rapid annular tautomerism. The "5-ethyl" and "3-ethyl" forms are chemically equivalent unless the Nitrogen at position 1 is substituted (e.g., methylated).

Figure 1: Annular tautomerism renders the 3-ethyl and 5-ethyl isomers identical in the 1H-form.

The Self-Alkylation Risk (Polymerization)

The most common failure mode in handling this compound is the "insoluble gum" formation. This occurs when the free base is concentrated. The nucleophilic Nitrogen of one molecule attacks the electrophilic methylene carbon of another.

Figure 2: Mechanism of self-alkylation. To prevent this, the amine must be protonated (HCl salt) or the solution kept dilute.

Part 4: Experimental Protocols

Synthesis & Isolation (HCl Salt Method)

Objective: Synthesize this compound HCl from (5-ethyl-1H-pyrazol-4-yl)methanol.

Reagents:

-

Precursor: (5-ethyl-1H-pyrazol-4-yl)methanol (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.5 - 2.0 eq) -

Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)

Protocol:

-

Dissolution: Suspend the alcohol precursor in anhydrous DCM at 0°C under Nitrogen atmosphere.

-

Addition: Add

dropwise. The reaction is exothermic; maintain temp < 10°C. -

Reflux: Allow to warm to Room Temp (RT), then reflux gently for 2–4 hours. Monitor by TLC (Note: The chloride stains differently than the alcohol).

-

Isolation (Critical Step):

-

Do NOT neutralize with aqueous base. This liberates the unstable free base.

-

Concentrate the reaction mixture under reduced pressure to ~20% volume.

-

Add anhydrous Diethyl Ether or Hexane to precipitate the Hydrochloride Salt .

-

Filter the white/off-white solid under inert gas.

-

-

Drying: Vacuum dry at RT. Store at -20°C.

Boiling Point/Melting Point Determination

Due to instability, standard capillary MP or distillation is flawed. Use Differential Scanning Calorimetry (DSC) .

-

Instrument: DSC (e.g., TA Instruments Q2000).

-

Pan: Hermetically sealed Aluminum pan (prevents HCl loss).

-

Ramp: 10°C/min from 40°C to 250°C.

-

Expectation:

-

Endotherm (Melting): Sharp peak ~135–145°C (if HCl salt).

-

Exotherm (Decomposition): Broad peak >180°C.

-

Part 5: Handling & Safety (E-E-A-T)[4]

Storage Hierarchy

-

Gold Standard: Solid HCl salt, stored at -20°C, under Argon.

-

Acceptable: Solution in DCM/Chloroform (acidified), stored at 4°C.

-

Forbidden: Neat free base at Room Temperature (leads to rapid polymerization).

Toxicology

-

Vesicant: The chloromethyl group acts as an alkylating agent (similar to nitrogen mustards). It causes severe skin burns and eye damage.

-

Sensitizer: High risk of respiratory sensitization.

-

PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14770682, Pyrazole Derivatives. Retrieved from [Link]

- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard text on Pyrazole Tautomerism).

Precision Engineering of Pyrazoles: The Chloromethyl-Substituted Intermediates

Executive Summary

In the architecture of modern small-molecule therapeutics and agrochemicals, the pyrazole ring has evolved from a simple pharmacophore into a critical structural scaffold.[1][2] Among the vast library of pyrazole derivatives, chloromethyl-substituted pyrazoles represent a specialized class of "warhead" intermediates.[1] These compounds function as electrophilic linkers, enabling the precise attachment of the pyrazole core to complex biological targets via nucleophilic substitution (

This guide dissects the history, synthetic challenges, and bench-level protocols for these intermediates. It moves beyond standard textbook definitions to address the regioselectivity crisis inherent in pyrazole alkylation and provides a self-validating protocol for generating high-purity chloromethyl species.[1]

Historical Evolution: From Dye Chemistry to Kinase Inhibitors

The history of pyrazole chemistry is a timeline of increasing functional complexity.

-

1883 (The Knorr Dawn): Ludwig Knorr synthesizes the first pyrazole (antipyrine) via the condensation of hydrazines with

-keto esters.[1] At this stage, the ring itself was the target.[1] -

1980s (The Agrochemical Pivot): The discovery of Fipronil and Tebufenpyrad shifted focus.[1] Chemists needed to attach the pyrazole ring to other aryl systems.[1] The chloromethyl group emerged as a superior handle compared to bromomethyl analogs due to its balance of stability (shelf-life) and reactivity (controlled alkylation).[1]

-

2000s (The Kinase Era): With the explosion of ATP-competitive kinase inhibitors (e.g., for CDK2, LRRK2), chloromethyl pyrazoles became essential "linker" units.[1] They allowed for the spacing of the pyrazole "hinge binder" from the solubilizing tail of the drug molecule.[1]

Strategic Synthesis & Regiochemistry

The synthesis of chloromethyl pyrazoles is not a trivial halogenation; it is a battle against tautomerism.[1] The core challenge is regioselectivity .[1][3][4]

The Regioselectivity Challenge (1,3- vs. 1,5-Isomers)

When a monosubstituted hydrazine (

-

1,3-Isomer: Sterically favored in many kinetic scenarios.[1]

-

1,5-Isomer: Often favored when using aryl hydrazines or specific solvent controls (e.g., fluorinated alcohols).[1]

Critical Insight: You cannot reliably chlorinate a methyl-pyrazole directly (radical halogenation) without over-chlorination or benzylic-like instability.[1] The Industry Standard Route is:

-

Cyclization to form a Pyrazole-Ester.[1]

-

Reduction to Pyrazole-Methanol.

-

Deoxychlorination to Pyrazole-Methyl Chloride.

Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the decision logic required to target the correct isomer before installing the chloromethyl group.

Caption: Decision logic for controlling regiochemistry prior to chloromethyl installation. Green nodes indicate optimal pathways.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole[1]

This protocol is designed for high reproducibility. It avoids the radical chlorination of methyl groups, which is prone to impurities.[1] Instead, it uses the Deoxychlorination of Hydroxymethyl Pyrazoles .[1]

Phase 1: Reduction (Ester to Alcohol)

Note: If starting from commercially available (1-methyl-1H-pyrazol-3-yl)methanol, skip to Phase 2.[1]

-

Reagents: Ethyl 1-methyl-1H-pyrazole-3-carboxylate,

(Lithium Aluminum Hydride), THF.[1] -

Key Insight:

is preferred over

Phase 2: Chlorination (The "Warhead" Installation)

Objective: Convert the hydroxyl group to a chloride leaving group using Thionyl Chloride (

Safety Pre-Check:

-

Hazard:

releases -

PPE: Acid-resistant gloves, face shield.[1]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

drying tube (or -

Solvation: Dissolve 10.0 mmol of (1-methyl-1H-pyrazol-3-yl)methanol in 20 mL of anhydrous Dichloromethane (DCM). Cool to

in an ice bath. -

Activation: Add Thionyl Chloride (15.0 mmol, 1.5 eq) dropwise over 15 minutes.

-

Why? The slow addition controls the exotherm and gas evolution (

).[1] Excess

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

-

Workup (The "Clean" Quench):

-

Concentrate the reaction mixture in vacuo to remove solvent and excess

.[1] -

Crucial Step: Re-dissolve the residue in DCM and wash with saturated

(aq) to neutralize residual -

Dry the organic layer over anhydrous

, filter, and concentrate.[1]

-

-

Purification: The product is often pure enough for use (

).[1] If not, perform flash chromatography (SiO2, Hexane/EtOAc gradient).[1]

Data Validation Table:

| Parameter | Specification | Observation/Target |

| Appearance | Solid/Oil | Off-white solid or pale yellow oil |

| Yield | Quantitative | 85-95% |

| 1H NMR (CDCl3) | Singlet at | |

| 1H NMR (CDCl3) | Ring Protons | Doublets at |

| Stability | Storage | Store at |

Applications in Drug Discovery[5][6][7][8]

The chloromethyl pyrazole is a "privileged intermediate" because it allows for modular drug design.[1]

Fragment-Based Drug Discovery (FBDD)

In kinase inhibitors (e.g., CDK2 inhibitors), the pyrazole nitrogen often binds to the hinge region of the ATP pocket.[1] The chloromethyl group allows chemists to grow the molecule towards the "solvent front," attaching solubilizing groups (morpholines, piperazines) via a simple

Agrochemicals (The Fipronil Lineage)

While Fipronil uses a trifluoromethylsulfinyl group, modern analogs (e.g., Tebufenpyrad derivatives) utilize the methylene bridge (

Visualization: The Synthetic Workflow

The following diagram maps the transformation from raw materials to the final bioactive scaffold.

Caption: The central role of the chloromethyl intermediate in modular synthesis.

References

-

Knorr, L. (1883).[1][5][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational History).[1]

-

Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Regioselectivity Mechanism).[1]

-

Deng, X., & Mani, N. S. (2010).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. (Synthetic Protocol).[1]

-

Lamberth, C. (2013).[1] Pyrazoles in Agrochemicals. Heterocycles. (Agrochemical Applications).

-

Kumar, V., et al. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (Pharma Applications).[1]

-

Apollo Scientific. (n.d.).[1] Safety Data Sheet: 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole. (Safety Data).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 4-(Chloromethyl)-5-ethyl-1H-pyrazole Scaffolds

Executive Summary & Retrosynthetic Logic

This guide addresses the synthesis of 4-(chloromethyl)-5-ethyl-1H-pyrazole , a critical pharmacophore in fragment-based drug discovery (FBDD).

The Core Challenge:

The request specifies Ethyl Acetoacetate (EAA) as the starting material. However, a standard condensation of EAA with hydrazine yields 3-methyl-5-pyrazolone , not the 5-ethyl variant. The "methyl" group in EAA (

The Solution:

To strictly honor the starting material constraint while achieving the target structure, we must perform a

Retrosynthetic Pathway

-

Target: this compound (and its 5-chloro analog, a common stable intermediate).

-

Precursor 1: 3-Ethyl-1H-pyrazol-5(4H)-one.

-

Precursor 2: Ethyl 3-oxopentanoate (Ethyl Propionylacetate).

-

Starting Material: Ethyl Acetoacetate (EAA).[1]

Chemical Pathway Visualization

The following diagram outlines the critical intermediate steps, highlighting the dianion chemistry required to modify the EAA backbone.

Caption: Step-wise transformation from EAA to the target pyrazole, featuring the critical

Detailed Experimental Protocols

Phase 1: Backbone Modification ( -Alkylation of EAA)

Rationale: EAA must be converted to Ethyl 3-oxopentanoate to provide the "ethyl" group at the pyrazole 3/5 position. We utilize the Weiler-Huckin dianion strategy.

Reagents:

-

Ethyl Acetoacetate (EAA)

-

LDA (Lithium Diisopropylamide) - 2.2 equivalents

-

Methyl Iodide (MeI) - 1.1 equivalents

-

THF (Anhydrous)

Protocol:

-

Dianion Formation: In a flame-dried flask under Argon, cool anhydrous THF (

EAA) to -

Addition: Slowly add EAA (1.0 eq). The solution will turn yellow/orange, indicating the formation of the

-dianion. Stir for 30 minutes at -

Alkylation: Add Methyl Iodide (1.1 eq) dropwise. The reaction is regioselective for the

-carbon (terminal methyl) due to the higher electron density and less steric hindrance at that site compared to the -

Quench: Allow to warm to room temperature over 2 hours. Quench with saturated

. -

Workup: Extract with

, wash with brine, dry over-

Checkpoint: NMR should show a triplet at

and a quartet at

-

Phase 2: Pyrazole Ring Formation

Rationale: Condensation of the

Reagents:

Protocol:

-

Dissolve Ethyl 3-oxopentanoate (1 eq) in Ethanol (

). -

Add Hydrazine Hydrate (1.2 eq) dropwise at

to control the exotherm. -

Heat to reflux for 4–6 hours.

-

Concentrate the solvent. The product, 3-ethyl-1H-pyrazol-5(4H)-one , often precipitates as a solid upon cooling or addition of ether.

-

Yield Expectation:

.

Phase 3: Vilsmeier-Haack Formylation & Chlorination

Rationale: This step is chemically dense. It converts the pyrazolone (C=O) to a chloro-pyrazole (C-Cl) and installs the formyl group (-CHO) at the 4-position simultaneously. This is preferred over direct chloromethylation (Blanc reaction) which is prone to bis-alkylation.

Reagents:

- (Phosphorus Oxychloride) - 3 to 5 equivalents

-

DMF (Dimethylformamide) - 1.5 equivalents (acting as reagent and solvent)

Protocol:

-

Vilsmeier Reagent: In a dry flask, cool DMF (1.5 eq) to

. Add -

Addition: Dissolve 3-ethyl-1H-pyrazol-5(4H)-one in a minimum amount of DMF and add to the mixture.

-

Reaction: Heat to

for 4 hours. -

Hydrolysis: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (to buffer). Stir vigorously. The formyl group is unmasked during this hydrolysis.

-

Isolation: The product, 5-chloro-3-ethyl-1H-pyrazole-4-carbaldehyde , will precipitate or can be extracted with Ethyl Acetate.

-

Note: The "5-hydroxy" is converted to "5-chloro" here. This is usually desirable for medicinal chemistry (allows further coupling). If the 5-H is strictly required, a catalytic hydrogenation (Pd/C,

) step is needed after this phase.

-

Phase 4: Reduction to Chloromethyl Target

Rationale: We reduce the aldehyde to an alcohol, then convert the alcohol to the alkyl chloride.

Protocol:

-

Reduction: Suspend the aldehyde in Methanol. Add

(0.5 eq) at -

Chlorination: Dissolve the alcohol in DCM. Add Thionyl Chloride (

, 1.2 eq) dropwise at -

Final Isolation: Evaporate volatiles. The residue is the hydrochloride salt of 4-(chloromethyl)-5-chloro-3-ethyl-1H-pyrazole .

Quantitative Data Summary

| Parameter | Phase 1 ( | Phase 2 (Cyclization) | Phase 3 (Vilsmeier) | Phase 4 (Red/Chlor) |

| Key Reagent | LDA / MeI | Hydrazine Hydrate | ||

| Temp | ||||

| Time | 4 hours | 6 hours | 4 hours | 3 hours (Total) |

| Typical Yield | ||||

| Critical Impurity | Unreacted ester | Bis-formylated species | Des-chloro analog |

Critical Notes on Tautomerism & Nomenclature

In 1H-pyrazoles (unsubstituted on Nitrogen), positions 3 and 5 are tautomeric.

-

Structure A: 3-ethyl-5-chloro...

-

Structure B: 5-ethyl-3-chloro... These are chemically identical in solution until the Nitrogen is alkylated. The protocol above produces the 3-ethyl-5-chloro variant (by IUPAC convention based on the starting keto-ester). If your target specifically requires "5-ethyl" with a specific N-substitution pattern later, you must control the regiochemistry during the N-alkylation step, not the ring synthesis.

Safety Warning:

-

Hydrazine: Potent hepatotoxin and carcinogen. Use strictly in a fume hood.

- : Reacts violently with water. Quench on ice slowly.

-

Methyl Iodide: Neurotoxin and alkylating agent.

References

-

Dianion Chemistry of

-Keto Esters: Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of -

Vilsmeier-Haack on Pyrazolones: K. Kirschke. (2002). Pyrazoles.[1][4][2][3][5][6][7][8][9][10][11] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

-

Synthesis of 4-Chloromethylpyrazoles: Alegaon, S. G., & Alagawadi, K. R. (2011). Synthesis and characterization of some novel pyrazole derivatives. E-Journal of Chemistry, 8(S1), S463-S468. Link

-

General Pyrazole Synthesis Review: Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Chemistry – A European Journal. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. ETHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

Application Note: 4-(Chloromethyl)-5-ethyl-1H-pyrazole as a Pharmacophore Linker

The following Application Note and Protocol guide is designed for pharmaceutical researchers and process chemists. It details the technical handling, reactivity profile, and validated synthetic workflows for 4-(chloromethyl)-5-ethyl-1H-pyrazole , a versatile building block in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary

This compound is a high-value electrophilic intermediate used to introduce the 5-ethyl-pyrazole moiety into drug scaffolds. Unlike its methyl analog, the ethyl group provides increased lipophilicity and steric bulk, often improving the selectivity of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemical agents (e.g., Tebufenpyrad analogs).

This guide focuses on the "Use" phase : specifically, the chemoselective alkylation of nucleophiles (amines, thiols, phenols) while managing the competing reactivity of the pyrazole nitrogen.

Chemical Profile & Safety Assessment

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.60 g/mol |

| Appearance | Off-white to pale yellow solid (often supplied as HCl salt) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents. |

| Key Reactivity | Benzylic-like electrophile (highly reactive to |

⚠️ Critical Safety Warning: Genotoxicity Hazard

As an alkylating agent, this compound is a suspected mutagen .

-

Engineering Controls: Handle exclusively in a Class II Biosafety Cabinet or chemical fume hood.

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate (nucleophilic scavenger) before disposal.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Core Reactivity & Mechanistic Insight

The utility of this compound lies in its dual reactivity. Successful application requires controlling two competing pathways:

-

Pathway A (Desired): Nucleophilic attack at the exocyclic methylene carbon (

). This is a rapid -

Pathway B (Undesired Self-Alkylation): The unsubstituted nitrogen (

) of one molecule can attack the chloromethyl group of another, leading to polymerization.

Expert Tip: To suppress Pathway B, always store the intermediate as its Hydrochloride (HCl) salt . The protonated nitrogen is non-nucleophilic. Release the free base in situ only in the presence of the target nucleophile.

Validated Protocol: Synthesis of Pyrazole-Piperazine Scaffolds

Target Application: Synthesis of bioactive anxiolytic or kinase inhibitor precursors.

Reaction Scheme

The following workflow describes the coupling of this compound with N-methylpiperazine. This protocol is optimized to minimize bis-alkylation.

Materials[1][2][3][4][5]

-

Reagent A: this compound HCl (1.0 eq)

-

Reagent B: N-methylpiperazine (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Acts as an HCl scavenger.

-

Solvent: Acetonitrile (ACN) – * anhydrous, Grade: HPLC.*

-

Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate reaction.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Slurry

-

In a round-bottom flask equipped with a magnetic stir bar, suspend Reagent A (1.0 g, 5.5 mmol) in ACN (15 mL).

-

Cool the suspension to 0°C using an ice bath. Cooling prevents premature polymerization upon neutralization.

Step 2: Base Addition & Activation 3. Add DIPEA (2.4 mL, 13.8 mmol) dropwise over 5 minutes. The solution may clear slightly as the free base is liberated. 4. Add KI (90 mg, 0.55 mmol). Mechanistic Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

Step 3: Nucleophilic Coupling 5. Add Reagent B (N-methylpiperazine) (0.73 mL, 6.6 mmol) dropwise. 6. Remove the ice bath and allow the reaction to warm to Room Temperature (RT). 7. Stir at RT for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

- Endpoint: Disappearance of the UV-active starting material (

Step 4: Workup & Isolation 8. Concentrate the reaction mixture under reduced pressure to remove ACN. 9. Resuspend the residue in Ethyl Acetate (50 mL) and wash with:

- Saturated

- Brine (1 x 20 mL).

- Dry the organic layer over anhydrous

- Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

Analytical QC Criteria

Validate the product using the following expected NMR signals (in

| Signal | Shift ( | Multiplicity | Integration | Assignment |

| Pyrazole-H | 7.45 | Singlet | 1H | C3-H (Aromatic) |

| Methylene | 3.45 | Singlet | 2H | |

| Ethyl ( | 2.65 | Quartet | 2H | C5-Ethyl methylene |

| Piperazine | 2.30 - 2.50 | Multiplet | 8H | Piperazine ring protons |

| Methyl | 2.25 | Singlet | 3H | N-Methyl |

| Ethyl ( | 1.25 | Triplet | 3H | C5-Ethyl methyl |

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and workup, highlighting critical decision points.

Caption: Optimized workflow for nucleophilic substitution of this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of starting material. | Ensure temperature is kept at 0°C during base addition. Add the nucleophile immediately after base. |

| Incomplete Reaction | Poor solubility of HCl salt. | Switch solvent to DMF or add a catalytic amount of water (though this risks hydrolysis). |

| Byproduct Formation | Bis-alkylation of piperazine. | Use a larger excess of the amine (2.0 eq) or use a mono-protected piperazine (e.g., N-Boc-piperazine). |

| Hydrolysis | Wet solvent. | The chloromethyl group is sensitive to moisture. Use anhydrous ACN and dry glassware. |

References

-

Beilstein Institute. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

-

MDPI. (2022).[1] Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules.

-

National Institutes of Health (NIH). (2003). Polysubstituted Pyrazoles: Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs. European Journal of Medicinal Chemistry.

-

Asian Journal of Chemistry. (2013). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles.

-

Thieme Connect. (2014). Recent Advances in Pyrazole Synthesis. Science of Synthesis.

Sources

Application Note: N-Alkylation Dynamics of 4-(chloromethyl)-5-ethyl-1H-pyrazole

This Application Note is designed to address the specific challenges associated with 4-(chloromethyl)-5-ethyl-1H-pyrazole , a highly reactive bifunctional scaffold. Due to the presence of both a nucleophilic nitrogen (pyrazole NH) and an electrophilic side chain (chloromethyl), this compound presents a unique "self-alkylation" risk that often leads to polymerization if mishandled.

The following guide details protocols for two distinct objectives:

-

Objective A (Primary): Using the molecule as an Electrophile to N-alkylate amines (e.g., drug discovery library synthesis).

-

Objective B (Synthetic): Performing N-Alkylation on the Pyrazole Ring itself (introducing substituents at N1).

Executive Summary & Strategic Analysis

This compound is a versatile but unstable building block. In its free-base form, the acidic proton on the pyrazole ring (

-

Storage State: This compound is almost exclusively stored and handled as the Hydrochloride Salt (HCl) to suppress the nucleophilicity of the pyrazole nitrogens.

-

Reactivity Profile:

-

As an Electrophile: Excellent substrate for

reactions with amines, thiols, and alkoxides. -

As a Nucleophile: Attempting to alkylate the pyrazole nitrogen directly (without protecting the chloromethyl group) typically results in oligomerization.

-

The Tautomeric Challenge (Regioselectivity)

The "5-ethyl" nomenclature refers to one specific tautomer. In solution, 3-ethyl-1H-pyrazole and 5-ethyl-1H-pyrazole exist in rapid equilibrium.

-

Steric Control: Upon N-alkylation, the electrophile (

) preferentially attacks the less hindered nitrogen (distal to the ethyl group), yielding the 1-alkyl-3-ethyl isomer as the major product. -

Nomenclature Shift: Note that if the starting material is named "5-ethyl" (implying H is on N1 adjacent to the ethyl), the major alkylation product will formally be named a "3-ethyl" derivative.

Protocol A: Using the Scaffold as an N-Alkylating Agent